Product packaging for N-allyl-N'-(1H-indazol-4-yl)thiourea(Cat. No.:CAS No. 685109-09-5)

N-allyl-N'-(1H-indazol-4-yl)thiourea

Cat. No.: B2565330
CAS No.: 685109-09-5
M. Wt: 232.31
InChI Key: LNHCUHXUEFPOPO-UHFFFAOYSA-N
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Description

N-allyl-N'-(1H-indazol-4-yl)thiourea is a synthetic small molecule that incorporates two pharmacologically significant moieties: an N-allyl-substituted 1H-indazole ring and a thiourea functional group. This molecular architecture is of high interest in medicinal chemistry and drug discovery research. The 1H-indazole scaffold is a privileged structure in pharmaceutical sciences, known for its presence in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The introduction of an allyl group at the N1 position of the indazole ring can influence the molecule's conformation and electronic properties, potentially modulating its interaction with biological targets . The thiourea moiety (-N-(C=S)-N-) is a versatile functional group renowned for its strong coordination ability with metal ions, serving as a key building block in the development of polydentate ligands . Furthermore, thiourea derivatives themselves exhibit a wide range of bioactivities, such as antimicrobial, anti-tuberculosis, and anticancer effects, making them a focal point in the design of new therapeutic agents . The combination of these features makes this compound a promising compound for researchers investigating novel enzyme inhibitors, coordination complexes for catalytic applications, or agents with antimicrobial potential. Its mechanism of action is anticipated to be multifaceted, potentially involving hydrogen bonding via the thiourea group, hydrophobic interactions through the aromatic indazole system, and specific binding to enzyme active sites. Researchers are exploring these properties in various fields, from developing new pharmaceuticals to creating advanced materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4S B2565330 N-allyl-N'-(1H-indazol-4-yl)thiourea CAS No. 685109-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-6-12-11(16)14-9-4-3-5-10-8(9)7-13-15-10/h2-5,7H,1,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHCUHXUEFPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320465
Record name 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685109-09-5
Record name 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of N Allyl N 1h Indazol 4 Yl Thiourea and Congeners

Interplay of Hybrid Scaffolds and Linker Chemistry on Bioactivity

Analysis of Intramolecular Interactions and Conformational Dynamics

The conformational flexibility of N-allyl-N'-(1H-indazol-4-yl)thiourea is largely governed by the rotational freedom around the single bonds connecting the indazole ring, the thiourea (B124793) moiety, and the allyl group. While specific crystal structure data for this compound is not publicly available, analysis of closely related analogs provides significant insights into its likely conformational preferences.

For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide reveals important details about the orientation of the allyl and indazole groups. nih.govresearchgate.net In this analog, the indazole ring system is nearly planar. nih.govresearchgate.net The allyl group, however, adopts a conformation that is almost perpendicular to the plane of the indazole ring. nih.govresearchgate.net This perpendicular arrangement is a key feature of the molecule's conformational landscape.

The conformational dynamics of the allyl group are also a significant factor. The torsion angle between the allyl chain and the indazole ring system in analogs has been observed to be approximately -90.1°. nih.govresearchgate.net This suggests a relatively stable, non-planar arrangement of these two moieties. The interplay between the planar indazole ring and the flexible allyl and thiourea groups results in a dynamic three-dimensional structure that can adapt to the binding sites of various biological targets.

Table 1: Conformational Data of this compound Analogs

FeatureObservationSource(s)
Indazole Ring SystemNearly planar nih.govresearchgate.net
Allyl Group OrientationNearly perpendicular to the indazole ring nih.govresearchgate.net
Dihedral Angle (Indazole-Allyl)Approximately -90.1° nih.govresearchgate.net
Thiourea Moiety ConformationTends towards planarity, influenced by substituents conicet.gov.ar

Hydrogen Bonding Networks and Their Contribution to Biological Recognition

Hydrogen bonds are fundamental to the biological activity of many small molecules, and this compound is no exception. The molecule possesses multiple hydrogen bond donors (the N-H groups of the indazole and thiourea moieties) and acceptors (the nitrogen atoms of the indazole ring and the sulfur atom of the thiourea group), enabling it to form intricate hydrogen bonding networks. biointerfaceresearch.com These networks can be both intramolecular, contributing to conformational stability, and intermolecular, facilitating binding to biological targets. nih.gov

The thiourea moiety is a particularly effective hydrogen bond donor, a property that is enhanced by the presence of electron-withdrawing groups, which increase the acidity of the N-H protons. biointerfaceresearch.com This ability to form strong hydrogen bonds is a key factor in the biological activity of many thiourea derivatives. nih.gov Molecular docking studies of various thiourea-containing compounds have consistently shown the thiourea group forming crucial hydrogen bonds with amino acid residues in the active sites of enzymes. biointerfaceresearch.com

In the context of indazole-containing compounds, both intramolecular and intermolecular hydrogen bonds are known to play a significant role in stabilizing different tautomeric forms and influencing their interaction with biological systems. nih.gov For example, the 2H-indazole tautomer can be stabilized by a strong intramolecular N-H···O=C hydrogen bond in less polar solvents. nih.gov While this compound does not have a carbonyl group, the principle of intramolecular hydrogen bonding stabilizing specific conformations is highly relevant.

The biological recognition of this compound and its congeners is therefore highly dependent on the specific hydrogen bonding patterns they can form within a biological target. The spatial arrangement of the hydrogen bond donors and acceptors, dictated by the molecule's conformational dynamics, determines its binding affinity and selectivity. For instance, in related thiourea derivatives, the thiourea group has been observed to form strong hydrogen bonds with key residues such as Met769 and Arg819 in certain protein kinases. biointerfaceresearch.com The indazole ring can also participate in hydrogen bonding, further anchoring the molecule in the binding site.

Table 2: Potential Hydrogen Bonding Interactions of this compound

MoietyHydrogen Bond Donor/AcceptorPotential InteractionsSource(s)
Indazole N-HDonorIntermolecular with protein backbone or side chains nih.gov
Indazole NAcceptorIntermolecular with protein N-H or O-H groups nih.gov
Thiourea N-H (x2)DonorIntramolecular with indazole N; Intermolecular with protein carbonyls, carboxylates, etc. conicet.gov.arbiointerfaceresearch.com
Thiourea SAcceptorIntermolecular with protein N-H or O-H groups nih.gov

In Vitro Biological Evaluation of N Allyl N 1h Indazol 4 Yl Thiourea and Its Derivatives

Enzyme Inhibition Studies

The indazole-thiourea framework has been a subject of extensive research for its ability to inhibit a range of enzymes implicated in various diseases. The following sections detail the inhibitory profiles of these compounds against specific enzymatic targets.

Urease Inhibition: Mechanistic Insights and Potency Profiling

Thiourea (B124793) derivatives are recognized as potential and potent urease inhibitors, often acting as substrate analogues. nih.govrsc.org Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for some pathogenic bacteria, including Helicobacter pylori, making its inhibition a key therapeutic strategy. nih.gov The inhibitory mechanism of thiourea compounds often involves the chelation of the nickel ions within the enzyme's active site. nih.govnih.gov Functional groups with electronegative atoms like sulfur, nitrogen, and oxygen can act as bidentate ligands, forming complexes with the two nickel ions. nih.gov

The potency of thiourea derivatives can be significantly influenced by the substituents on the core structure. For instance, tryptamine-based urea (B33335) and thiourea derivatives have demonstrated good inhibitory potential against urease, with some compounds showing greater activity than the standard inhibitor, thiourea (IC₅₀ = 21.2 ± 1.3 μM). nih.gov One such derivative, featuring a methyl substituent at the ortho position, was identified as the most active in its series with an IC₅₀ value of 11.4 ± 0.4 μM. nih.gov Similarly, studies on alkyl chain-linked thiourea derivatives found that compounds with 4'-bromo and 2,6-dimethyl substituents on the phenyl ring exhibited excellent activities, with IC₅₀ values of 10.65 μM and 15.19 μM, respectively, surpassing the standard thiourea. rsc.org

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

Compound Substituent IC₅₀ (μM) Source
Thiourea (Standard) - 21.2 ± 1.3 nih.gov
Tryptamine Derivative 14 o-methylphenyl 11.4 ± 0.4 nih.gov
Tryptamine Derivative 16 p-chlorophenyl 13.7 ± 0.9 nih.gov
Alkyl-linked Derivative 3c 4'-bromo 10.65 ± 0.45 rsc.org

Kinetic studies are crucial for elucidating the mechanism by which inhibitors interact with their target enzymes. For thiourea derivatives acting on urease, various modes of inhibition have been observed. Analysis using Lineweaver-Burk and Dixon plots has shown that many tryptamine-derived thioureas act as non-competitive inhibitors. nih.gov In contrast, other studies on different series of thiourea analogues, such as those based on oxadiazoles, thiadiazoles, and triazoles, have identified a purely competitive type of inhibition. nih.gov For example, 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione was found to be a potent competitive inhibitor with a Kᵢ value of 2 μM. nih.gov Another study on terpenes as urease inhibitors found that Camphene exhibited a competitive mode of inhibition. nih.gov A non-competitive inhibition mechanism was determined for a 1,2,4-triazole (B32235) derivative, which binds to a site other than the active site of the enzyme. This variability indicates that the inhibition mechanism is highly dependent on the specific structural features of the inhibiting molecule.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of neurodegenerative conditions like Alzheimer's disease. mdpi.com Research into novel benzohydrazide-based compounds has shown dual inhibition of both AChE and BChE, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov In some cases, the inhibitory potency of these synthetic compounds was comparable to or better than the established drug rivastigmine. nih.gov

Similarly, a series of 5-aryl-1,3,4-oxadiazoles demonstrated moderate dual inhibition, though they were generally more effective against AChE. mdpi.com The most potent compound in this series, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, exhibited a mixed type of inhibition against AChE. mdpi.com Molecular docking studies suggest these inhibitors interact non-covalently, blocking the gorge of the enzyme's active site. nih.govmdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Heterocyclic Compounds

Compound Class Enzyme IC₅₀ Range (μM) Source
Benzohydrazides AChE 44 - 100 nih.gov
Benzohydrazides BChE Starting from 22 nih.gov
5-Aryl-1,3,4-oxadiazoles AChE 12.8 - 99.2 mdpi.com

Tyrosinase Inhibition: Mechanism and Efficacy

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in skin-brightening cosmetic products. mdpi.com Thiourea-containing drugs have been identified as effective tyrosinase inhibitors. nih.gov Studies have shown that compounds like ambazone (B518326) and thioacetazone significantly inhibit mushroom tyrosinase with IC₅₀ values of 15 μM and 14 μM, respectively. nih.gov

A series of indole (B1671886)–thiourea derivatives were designed and evaluated, with one compound (4b ) showing particularly strong tyrosinase inhibitory activity (IC₅₀ = 5.9 ± 2.47 μM), outperforming the standard kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic analysis of this compound using Lineweaver–Burk plots revealed a competitive inhibition mechanism. mdpi.com In contrast, kinetic studies of other thiourea-containing drugs classified them as non-competitive inhibitors. nih.gov Another potent inhibitor, a bi-heterocyclic thiazole-triazole benzamide (B126) derivative (9c ), was found to inhibit mushroom tyrosinase non-competitively, with an inhibition constant (Kᵢ) of 0.016 μM. nih.gov These findings highlight the potential of the thiourea scaffold in designing potent tyrosinase inhibitors with varied mechanisms of action.

Table 3: Tyrosinase Inhibitory Activity of Selected Compounds

Compound Inhibition Type IC₅₀ (μM) Source
Kojic Acid (Standard) Competitive 16.4 ± 3.53 mdpi.com
Indole-thiourea 4b Competitive 5.9 ± 2.47 mdpi.com
Ambazone Non-competitive 15 nih.gov
Thioacetazone Non-competitive 14 nih.gov

Protease Inhibition

The indazole core is also a suitable scaffold for developing inhibitors of proteases, such as human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov A series of inhibitors based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core were synthesized and evaluated. These compounds proved to be potent HNE inhibitors, with Kᵢ values in the low nanomolar range (6–35 nM), indicating a strong binding affinity to the enzyme. nih.gov The most potent compounds in the series exhibited Kᵢ values of 6 nM. nih.gov These results demonstrate that modifications of the indazole structure can yield highly effective protease inhibitors.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells, making it an attractive target for cancer immunotherapy. nih.govnih.gov The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC₅₀ value of 5.3 μM. nih.gov Structure-activity relationship studies indicated that the indazole scaffold is essential for activity. nih.gov

Furthermore, thiourea derivatives have also been explored as potential IDO1 inhibitors. In a separate study, a series of N,N-diphenylurea and triazole compounds were synthesized and tested for IDO1 inhibition. nih.gov One compound, 3g , demonstrated an IC₅₀ value of 1.73 ± 0.97 μM. nih.gov Docking models suggest that these inhibitors interact with the ferrous ion of the heme group and key residues in the enzyme's hydrophobic pockets. nih.gov

Table 4: IDO1 Inhibitory Activity of Selected Indazole and Urea/Thiourea Derivatives

Compound Scaffold IC₅₀ (μM) Source
1H-indazole derivative 2g 1H-indazole 5.3 nih.gov
Diphenylurea-triazole 3g N,N-diphenylurea 1.73 ± 0.97 nih.gov

Thioredoxin Inhibition

The thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase (TrxR), is a critical component in maintaining cellular redox homeostasis. nih.govfrontiersin.org Its inhibition is a target for therapeutic intervention. While direct studies on the thioredoxin inhibition of N-allyl-N'-(1H-indazol-4-yl)thiourea were not found in the reviewed literature, related chemical structures have been investigated as inhibitors of this system. For instance, certain imidazole (B134444) derivatives and gold(I) complexes of N,N′-disubstituted cyclic thioureas have been shown to inhibit TrxR. nih.govrsc.org The disulfide imidazole derivative, 1-methylpropyl 2-imidazolyl disulfide (PX-12), has been identified as a Trx-1 inhibitor that promotes apoptosis in cancer cells. europeanreview.org This suggests that the core structures related to the title compound have the potential for interaction with the thioredoxin system.

Glucokinase Activation and Glucagon (B607659) Receptor Antagonism

The indazole scaffold, a core component of this compound, is featured prominently in compounds designed to modulate glucose metabolism.

Glucokinase Activation Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. researchgate.net Research has led to the discovery of 1,4-disubstituted indazole series as a novel class of potent glucokinase activators (GKAs) in both enzyme and cellular assays. nih.govresearchgate.net Further studies have identified various indazole and pyrazolopyridine-based derivatives as effective GKAs, demonstrating favorable preclinical pharmacokinetic profiles and in vivo efficacy. researchgate.netnih.gov

Glucagon Receptor Antagonism Antagonism of the glucagon receptor (GCGR) is another promising approach for managing type 2 diabetes by inhibiting glucagon-induced hepatic glucose output. researchgate.netnih.gov Novel series of indazole and indole derivatives have been discovered as potent GCGR antagonists. researchgate.net Specifically, indazole-based β-alanine derivatives have been developed through structure-activity relationship (SAR) exploration, leading to compounds with high binding affinity and functional antagonism of the glucagon receptor. researchgate.netnih.govnih.gov One such antagonist, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), demonstrated a high binding affinity with an IC₅₀ of 6.6 nM. nih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Microorganisms

The indazole-thiourea scaffold is a recognized framework in the development of antimicrobial agents. Derivatives of thiourea have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov One study showed a series of thiourea derivatives (TDs) to be potent against multiple strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.gov However, these specific derivatives showed no obvious activity against Gram-negative bacteria, with MIC values greater than 256 µg/mL. nih.gov

Other research on fluorinated thioureas also highlighted better antifungal activity compared to their antibacterial effects. researchgate.net In contrast, some N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines, which are structurally distinct but represent complex heterocyclic systems, showed marked activity against both Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). researchgate.net

Compound ClassBacterial StrainGram TypeActivity (MIC in µg/mL)Reference
Thiourea Derivative (TD4)Methicillin-susceptible S. aureus (ATCC 29213)Positive2 nih.gov
Thiourea Derivative (TD4)Methicillin-resistant S. aureus (MRSA, USA 300)Positive2 nih.gov
Thiourea Derivative (TD4)Staphylococcus epidermidisPositive8 nih.gov
Thiourea Derivative (TD4)Enterococcus faecalis (ATCC 29212)Positive4 nih.gov
Thiourea Derivative (TD4)Gram-Negative BacteriaNegative>256 nih.gov

Antifungal Spectrum and Potency

Thiourea derivatives and related heterocyclic compounds have been evaluated for their antifungal properties. Studies on 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas found that, in general, the antifungal activity of these compounds was superior to their antibacterial activity. researchgate.net Similarly, various azole-containing compounds, which are structurally related to the indazole moiety, have shown promise as antifungal agents. nih.gov For example, a series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols exhibited high activity against eight common pathogenic fungi, with potency often exceeding that of reference drugs like Fluconazole and Terbinafine. nih.gov

Compound ClassFungal StrainActivityReference
Fluorinated ThioureasRhizopus oryzae, Aspergillus tereus, Fusarium oxysporum, etc.Generally good antifungal activity researchgate.net
Triazole DerivativesCandida albicansHigh Activity nih.gov
Triazole DerivativesAspergillus fumigatusHigh Activity nih.gov
Triazole DerivativesCryptococcus neoformansHigh Activity nih.gov
Thioether CompoundsCandida albicans ATCC 90028Good antifungal activity nih.gov

Antiprotozoal Activities (e.g., Leishmania amazonensis, Giardia intestinalis)

Thiourea derivatives have been identified as a promising class of compounds for the treatment of leishmaniasis, a disease caused by Leishmania protozoa. nih.gov A study dedicated to synthesizing and evaluating N,N′-disubstituted thioureas against Leishmania amazonensis found several potent compounds. nih.govnih.gov One derivative exhibited an IC₅₀ of 4.9 ± 1.2 µM, while another, incorporating a piperazine (B1678402) ring, achieved an IC₅₀ of 1.8 ± 0.5 µM against the promastigote forms of the parasite. nih.gov Other research into pyrazole (B372694) derivatives, which share a heterocyclic core with indazole, also showed activity against L. amazonensis. mdpi.comresearchgate.net

The treatment of giardiasis, caused by Giardia intestinalis (also known as G. lamblia), often relies on nitro-class drugs. mdpi.com While direct studies on this compound were not identified, related nitrothiazole analogs are an area of active research for developing new compounds that can target this parasite. mdpi.com

Compound ClassProtozoanActivity (IC₅₀ in µM)Reference
N,N′-disubstituted thiourea (Compound 3e)Leishmania amazonensis4.9 ± 1.2 nih.gov
Piperazine thiourea (Compound 5i)Leishmania amazonensis1.8 ± 0.5 nih.gov

Antituberculosis Activity (e.g., Mycobacterium tuberculosis)

Thiourea derivatives have a history as antitubercular agents. nih.gov Isoxyl (thiocarlide), a thiourea drug, was used clinically in the 1960s and has shown considerable in vitro activity against multidrug-resistant strains of Mycobacterium tuberculosis at concentrations of 1–10 μg/ml. nih.gov Its mechanism involves the inhibition of oleic and tuberculostearic acid synthesis in the bacterium. nih.gov More recent research continues to explore related structures, such as N-pyridyl-N'-thiazolylhydrazine derivatives, which have been synthesized and evaluated for their activity against M. tuberculosis H37Rv. nih.gov The development of molecular hybrids that incorporate moieties known for antitubercular activity is an ongoing strategy to combat drug-resistant tuberculosis. mdpi.com

Antiviral Properties

The indazole nucleus is a crucial component in various pharmaceutically important agents and is known to exhibit a range of pharmacological activities, including antiviral properties. researchgate.net While direct experimental studies on the antiviral activity of this compound are not extensively detailed in the reviewed literature, the broader family of thiourea derivatives has been investigated for such effects.

For instance, a series of adamantylthiourea derivatives were synthesized and evaluated for their activity against the influenza A2/Asian/J305 virus. nih.gov Several of these compounds demonstrated protective effects both in vivo and in vitro, with one derivative showing antiviral activity comparable to the established antiviral agent, amantadine. nih.gov Similarly, other research has focused on acylthiourea derivatives as potent inhibitors of the influenza virus RNA-dependent RNA polymerase. nih.gov One of the most effective compounds in this class exhibited subnanomolar activity against H1N1 influenza strains and was also active against influenza B virus. nih.gov

These findings underscore the potential of the thiourea moiety, a key structural feature of this compound, as a pharmacophore for the development of novel antiviral agents. The combination of the recognized indazole core with the promising thiourea group suggests that this compound and its derivatives are viable candidates for future antiviral research.

Antioxidant Potential and Radical Scavenging Activity

Both indazole and thiourea derivatives have been independently recognized for their antioxidant capabilities. Compounds containing thiourea groups, in particular, have attracted attention for their ability to counteract oxidative stress by donating electrons to free radicals. researchgate.net The antioxidant activity of these derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net

Studies on various indazole derivatives have demonstrated noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net For example, an investigation into indazole and its 5-amino and 6-nitro derivatives showed a concentration-dependent inhibition of DPPH activity. nih.gov At a concentration of 200μg/ml, 6-nitroindazole (B21905) exhibited a 72.60% inhibition of DPPH. nih.gov Furthermore, these indazole derivatives effectively inhibited lipid peroxidation, with 5-aminoindazole (B92378) showing an 81.25% inhibition at the same concentration. nih.gov

Thiourea derivatives have also been extensively studied for their antioxidant properties. researchgate.net In one study, the antioxidant ability of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) was assessed, yielding IC50 values in the DPPH assay. researchgate.net Another study on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) also determined its IC50 value against DPPH radicals. hueuni.edu.vn These studies highlight that the thiourea scaffold is a potent contributor to antioxidant and radical scavenging activities.

The data below summarizes the antioxidant activity of various indazole and thiourea derivatives, indicating the potential of the this compound scaffold.

CompoundAssayActivity/IC50 ValueReference
6-NitroindazoleDPPH Inhibition72.60% at 200μg/ml nih.gov
5-AminoindazoleLipid Peroxidation Inhibition81.25% at 200μg/ml nih.gov
1,3-Diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM researchgate.net
1-Benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM researchgate.net
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU)DPPH1.3 x 10-3 M hueuni.edu.vn

Evaluation of Anticancer Potential

The indazole-thiourea hybrid framework is an active area of research in medicinal chemistry for developing potential anticancer agents. Numerous studies have reported the efficacy of derivatives containing these scaffolds against a variety of cancer cell lines. nih.gov

The anticancer activity of N-allylthiourea derivatives has been specifically investigated. A study focusing on this class of compounds reported their cytotoxic effects against the MCF-7 breast cancer cell line. semanticscholar.org The synthesized derivatives demonstrated superior cytotoxicity compared to the parent N-allylthiourea and the standard drug hydroxyurea. semanticscholar.org For instance, the IC50 values for the derivatives ranged from 0.21 to 0.38 mM, whereas the IC50 for N-allylthiourea was 5.22 mM. semanticscholar.org

Furthermore, research into more complex indazole-thiourea derivatives has shown significant cytotoxic effects. A study on 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives found that substitutions on the phenyl ring were critical for cytotoxicity. Specifically, the inclusion of a p-tolyl group resulted in a compound with notable cytotoxic effects against lung and cervical cancer cell lines. Other research on substituted thiazolo[4,5-e]indazol-2-amine derivatives also revealed promising activity against MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cancer cell lines. cbijournal.com

The following table presents the in vitro anticancer activity of various derivatives related to the this compound structure, highlighting the potential of this chemical class.

Compound/Derivative SeriesCell LineReported IC50 Value (µM)Reference
N-allylthiourea DerivativesMCF-7 (Breast)210 - 380 semanticscholar.org
Indazole Derivative (Compound 6o)K562 (Leukemia)5.15 nih.gov
Indazole Derivative (Compound 6o)HEK-293 (Normal)33.2 nih.gov
Thiazolo[4,5-e]indazol-2-amine (Compound 7i)MCF-7 (Breast)11.5 ± 0.8 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine (Compound 7a)ME-180 (Cervical)11.6 ± 0.1 cbijournal.com
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33 ± 1.52 mdpi.com
Indazol-Pyrimidine Derivative (Compound 4f)MCF-7 (Breast)1.629 mdpi.com
Indazol-Pyrimidine Derivative (Compound 4i)A549 (Lung)2.305 mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Ligand-Protein Binding Modes and Affinities

Specific molecular docking studies detailing the binding modes and affinities of N-allyl-N'-(1H-indazol-4-yl)thiourea against various protein targets are not readily found in the current body of scientific literature. However, the general methodology for such a study would involve docking the compound into the binding site of a target protein to predict its binding conformation and estimate its binding affinity, typically expressed as a docking score or binding energy.

For analogous compounds, such as other thiourea (B124793) derivatives, molecular docking has been employed to predict their interactions with various enzymes. For instance, studies on 1-allyl-3-benzoylthiourea (B5185869) analogs have utilized molecular docking to predict their binding affinity to the DNA gyrase subunit B receptor. nih.gov These studies generate data that can be tabulated to compare the predicted affinities of different compounds.

Table 1: Illustrative Molecular Docking Scores for Analogous Thiourea Derivatives against DNA Gyrase Subunit B

Compound Rerank Score (kcal/mol)
1-allyl-3-(3-chlorobenzoyl)thiourea -91.23
Ciprofloxacin (control) -85.50
Clorobiocin (control) -110.78

This table is for illustrative purposes and shows data for analogous compounds, not this compound. nih.gov

Characterization of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Pi Stacking)

While specific key residue interactions for this compound have not been documented, molecular docking studies on related indazole and thiourea derivatives provide insights into the types of interactions that could be expected. The thiourea moiety is a known hydrogen bond donor and acceptor, and the indazole ring can participate in hydrogen bonding, hydrophobic interactions, and pi-pi stacking.

In studies of other N-allylthiourea derivatives, key interactions with target proteins have been characterized. For example, the thiourea group can form hydrogen bonds with amino acid residues in the active site of an enzyme. biointerfaceresearch.com The aromatic indazole ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Key Residue Interactions for this compound Based on Analogous Compounds

Interaction Type Potential Interacting Moiety Potential Interacting Residues
Hydrogen Bonds Thiourea (-NH-C=S-NH-) Asp, Glu, Ser, Thr
Hydrophobic Contacts Allyl group, Indazole ring Ala, Val, Leu, Ile
Pi-Pi Stacking Indazole ring Phe, Tyr, Trp

This table is a hypothetical representation of potential interactions based on the chemical structure of the compound and findings for related molecules.

Ligand Orientation and Conformation within Receptor Binding Pockets

The predicted orientation and conformation of this compound within a receptor binding pocket would be a key output of a molecular docking study. This information would reveal how the molecule fits into the active site and which of its functional groups are positioned to interact with key residues.

For instance, the indazole ring might orient itself to fit into a hydrophobic pocket, while the N-allyl-thiourea portion could extend towards the solvent-exposed region of the active site, or vice-versa, depending on the specific topology of the binding pocket. The conformation of the flexible allyl group would also be predicted, showing how it adapts to the shape of the receptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. They are employed to assess the stability of ligand-protein complexes and to observe conformational changes that may occur upon ligand binding.

Assessment of Ligand-Protein Complex Stability and Dynamics

While specific MD simulation data for this compound is not available, this technique is widely used to evaluate the stability of complexes formed between small molecules and proteins. An MD simulation would typically be run for a period of nanoseconds to microseconds to observe the dynamic behavior of the ligand-protein complex.

Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex would exhibit a low and converging RMSD value over the course of the simulation. For example, MD simulations of other thiourea derivatives have been used to confirm the stability of their binding to target proteins. acs.org

Table 3: Illustrative RMSD Data from an MD Simulation of an Analogous Ligand-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Protein RMSD (Å)
0 0.0 0.0
50 1.5 2.0
100 1.6 2.1
150 1.5 2.0
200 1.6 2.1

This table is for illustrative purposes and represents typical data obtained from an MD simulation for a stable complex. acs.org

Conformational Changes and Adaptations upon Ligand Binding

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. The binding of a ligand can induce changes in the protein's structure, which may be critical for its biological function. Conversely, the ligand may adopt a specific conformation to fit optimally within the binding site.

For this compound, an MD simulation could show how the flexible allyl group and the rotatable bond between the indazole and thiourea moieties adapt to the protein's binding pocket. The simulation could also reveal if the binding of the compound induces any significant conformational changes in the protein, such as the movement of a loop region or the reorientation of side chains.

Solvent Effects on Molecular Interactions

The local environment created by solvent molecules can significantly influence the conformation, stability, and reactivity of a solute. For this compound, the presence of both hydrogen bond donor groups (the N-H protons of the thiourea and indazole moieties) and acceptor sites (the sulfur atom and the nitrogen atoms) suggests that its interactions will be highly sensitive to the solvent's properties.

In computational studies, solvent effects are often modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. researchgate.netasianpubs.org This approach is computationally efficient for estimating how a solvent's polarity might stabilize or destabilize different charge distributions within the molecule.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water or alcohol molecules could be modeled to understand the specific geometry and strength of hydrogen bonds formed at the thiourea and indazole sites. researchgate.net Studies on similar thiourea derivatives have shown that intermolecular forces, particularly hydrogen bonds with the solvent, play a crucial role in their dissolution behavior. researchgate.net Computational analysis can quantify interaction energies, including electrostatic and dispersion components, to explain solubility and reactivity trends in different media. researchgate.net

Quantum Chemical Calculations (QCC)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule from first principles.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, indicating the ease with which it can donate an electron. A higher EHOMO value suggests a better electron-donating capability. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a greater propensity to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

For this compound, DFT calculations would likely show the HOMO density distributed over the electron-rich thiourea group and the indazole ring system, while the LUMO may be similarly delocalized across the aromatic system. In studies of other indazole derivatives, the HOMO and LUMO distributions span almost the entire molecule. nih.gov

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate stronger electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate stronger electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

This table describes the significance of Frontier Molecular Orbital parameters in assessing chemical reactivity.

Evaluation of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and electrostatic potential across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged or polar species, including biological receptors and substrates. The MEP map is color-coded to indicate different regions of electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These regions are prone to nucleophilic attack and represent hydrogen bond donor sites.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the sulfur atom of the thiourea group and the nitrogen atoms of the indazole ring, highlighting their roles as primary hydrogen bond acceptor sites. researchgate.netresearchgate.net Conversely, the protons attached to the nitrogen atoms (N-H) of both the thiourea and indazole moieties would exhibit strong positive potential (blue), identifying them as the key hydrogen bond donor sites. This detailed charge landscape is crucial for understanding non-covalent interactions and molecular recognition processes. dntb.gov.ua

Reactivity Descriptors (e.g., Global Hardness, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These parameters are calculated using DFT and offer insights that complement the qualitative picture provided by FMOs and MEP maps. worldscientific.comscielo.br

Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or undergo charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comnih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = χ² / (2η). scielo.org.mx

DescriptorFormulaChemical Interpretation
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to charge transfer; "hard" molecules are less reactive.
Global Softness (S) S = 1 / ηThe inverse of hardness; "soft" molecules are more polarizable and reactive.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy stabilization when the system acquires additional electronic charge.

This table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies.

Theoretical Vibrational Spectroscopy and Hydrogen Bonding Analysis

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. The resulting theoretical spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structure and assign specific spectral bands to the vibrations of functional groups. semanticscholar.org

For this compound, key vibrational modes would include:

N-H stretching: Associated with the thiourea and indazole N-H groups, typically appearing in the 3300-3500 cm⁻¹ region. semanticscholar.org The position of these bands is highly sensitive to hydrogen bonding.

C=S stretching: The thiocarbonyl group vibration, which is characteristic of thioureas.

C=C stretching: From the allyl group's double bond.

Aromatic C-H and C=C stretching: Associated with the indazole ring system. researchgate.net

Hydrogen bonding significantly influences vibrational spectra. The formation of a hydrogen bond (e.g., N-H···S) typically causes the N-H stretching frequency to red-shift (move to a lower wavenumber) and broaden. acs.orgnih.gov Computational studies can model both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The thiourea moiety is a particularly effective hydrogen bond donor, a property crucial for its role in organocatalysis and molecular recognition. acs.org By analyzing the geometry and calculated interaction energies, the strength and nature of these hydrogen bonds can be thoroughly investigated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgomicstutorials.com The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule are responsible for its biological effects. nih.gov

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (the "training set") is compiled.

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, surface area, and descriptors derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). neovarsity.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.nettandfonline.com

Model Validation: The model's predictive power is rigorously tested using statistical metrics and, ideally, an external set of compounds not used in model development (the "test set"). bohrium.comnih.gov

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

For thiourea derivatives, various QSAR models have been developed to predict their efficacy against a range of biological targets, including anticancer and antimicrobial activities. These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

A common approach in the development of these predictive models involves the following steps:

Data Set Selection: A series of structurally related thiourea derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series.

Model Building: Statistical methods are employed to identify the descriptors that have the most significant correlation with the biological activity and to construct a mathematical equation that represents this relationship.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model for a series of indazolyl-thiourea derivatives might take the form of the following linear equation:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where:

log(1/IC50) represents the biological activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the Molar Refractivity, a steric descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The statistical quality of such models is evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. High values of R² and Q² (typically > 0.6) indicate a good fit and predictive ability of the model.

Table 1: Representative Statistical Parameters for Predictive QSAR Models of Thiourea Derivatives

Model Type Statistical Parameter Value Reference
MLR 0.85 Hypothetical
MLR 0.72 Hypothetical
PLS 0.91 Hypothetical
PLS 0.83 Hypothetical
ANN R² (Training set) 0.95 Hypothetical

Identification of Physicochemical Descriptors Correlating with Activity

The development of predictive QSAR models allows for the identification of specific physicochemical descriptors that are significantly correlated with the biological activity of thiourea derivatives. These descriptors provide valuable insights into the molecular properties that are crucial for their interaction with biological targets. The most commonly identified descriptors for this class of compounds fall into three main categories: lipophilic, electronic, and steric.

Lipophilic Descriptors:

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. For many series of thiourea derivatives, a parabolic relationship between logP and biological activity is observed, suggesting that there is an optimal range of lipophilicity for maximum efficacy. farmaciajournal.com

Electronic Descriptors:

Electronic descriptors provide information about the distribution of electrons within a molecule and its ability to participate in interactions with a biological target. Key electronic descriptors include:

Energy of the Highest Occupied Molecular Orbital (HOMO): Related to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Related to the electron-accepting ability of a molecule.

Studies on thiourea derivatives have often shown that their biological activity is influenced by these electronic parameters, indicating the importance of electrostatic and hydrogen bonding interactions with their target proteins. researchgate.net

Steric Descriptors:

Steric descriptors relate to the size and shape of a molecule, which are crucial for its ability to fit into the binding site of a receptor or enzyme. Important steric descriptors include:

Molar Refractivity (MR): A measure of the volume of a molecule and its polarizability.

Topological Indices: Numerical descriptors that characterize the branching and connectivity of a molecule.

The correlation of steric descriptors with the biological activity of thiourea derivatives highlights the importance of a specific molecular size and shape for optimal interaction with their biological targets.

Table 2: Key Physicochemical Descriptors and Their Correlation with the Biological Activity of Thiourea Derivatives

Descriptor Type Descriptor Correlation with Activity Implication
Lipophilic logP Often Parabolic Optimal lipophilicity is required for transport and target binding. farmaciajournal.com
Electronic HOMO Energy Positive/Negative Influences electron-donating capabilities in interactions. researchgate.net
Electronic LUMO Energy Positive/Negative Influences electron-accepting capabilities in interactions. researchgate.net
Steric Molar Refractivity (MR) Positive/Negative Suggests the importance of molecular volume for binding.

Future Research Directions and Translational Prospects for N Allyl N 1h Indazol 4 Yl Thiourea

Exploration of Novel Analogues and Hybrid Scaffolds

A primary avenue for future research is the synthesis and evaluation of novel analogues to establish a comprehensive structure-activity relationship (SAR). This exploration can be systematically approached by modifying three key components of the parent molecule: the indazole ring, the allyl group, and the thiourea (B124793) linker.

Indazole Core Modifications: The indazole nucleus is a versatile scaffold found in numerous FDA-approved drugs. nih.govresearchgate.net Functionalization at various positions of the indazole ring (e.g., C3, C5, C6) can significantly alter the biological activity. nih.govmdpi.com For example, introducing hydrophobic groups to the C3 position and hydrophilic groups at C6 has been a successful strategy in developing potent anti-cancer agents. nih.gov Synthetic methods like the Suzuki-Miyaura cross-coupling offer efficient ways to introduce diverse substituents. researchgate.net

Allyl Group Modifications: The allyl group is a reactive handle that can be readily modified. Halocyclization of N-allyl thiourea derivatives can yield thiazoline (B8809763) structures, introducing a new heterocyclic element to the scaffold. researchgate.net Replacing the allyl group with other substituted alkyl or aryl groups could modulate lipophilicity and target engagement.

Hybridization Strategies: Creating hybrid molecules by linking the N-allyl-N'-(1H-indazol-4-yl)thiourea scaffold with other known pharmacophores is a promising strategy. For instance, hybridization of indazoles with pyrimidine, thiadiazole, or thiazolidinone moieties has led to potent dual-action inhibitors, such as anticancer and anti-angiogenic agents or anti-diabetic and thymidine (B127349) phosphorylase inhibitors. rsc.orgnih.govresearchgate.net

Application of Advanced Computational Design Strategies

To rationalize and guide the synthesis of new analogues, advanced computational methods are indispensable. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide profound insights into the compound's mechanism of action at a molecular level.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its derivatives within the active site of specific biological targets, such as protein kinases or enzymes like DNA gyrase. biointerfaceresearch.comnih.govnih.gov For example, docking studies on thiourea derivatives have identified key interactions with protein kinases like BRAF (V600E), AKT2, mTOR, EGFR, and VEGFR1, which are implicated in cancer. biointerfaceresearch.comresearchgate.net Similarly, computational studies on indazole derivatives have predicted strong binding to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and physiologically relevant picture of the molecular interactions. nih.govnih.gov This helps in confirming the stability of binding modes predicted by docking. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. nih.gov These computational tools can help prioritize the synthesis of analogues with more favorable drug-like characteristics, reducing the time and cost associated with experimental screening. nih.gov

In-depth Mechanistic Elucidation of Biological Pathways

While broad biological activities for indazole and thiourea scaffolds are known, the specific molecular mechanisms and biological pathways affected by this compound remain to be elucidated. Future research must focus on identifying its precise molecular targets.

Given that many indazole derivatives act as potent kinase inhibitors, a logical starting point is to screen the compound against a panel of protein kinases. nih.govresearchgate.net Indazoles have been successfully developed as inhibitors of VEGFR, EGFR, FGFR1, and Janus kinases (JAKs). nih.govnih.govbenthamdirect.com Beyond kinase inhibition, other potential mechanisms to investigate include the induction of apoptosis, as seen with some anti-cancer indazole derivatives. rsc.orgresearchgate.net This can be studied by measuring the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the increase in reactive oxygen species (ROS). rsc.orgresearchgate.net The thiourea moiety is also known to interact with various biological targets, including DNA and enzymes like topoisomerase, suggesting another potential mechanism of action. biointerfaceresearch.comnih.gov

Development of Targeted Chemical Probes

To aid in the elucidation of its biological function and target validation, this compound can serve as a template for the design of targeted chemical probes. ontosight.ainih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.govrjpbr.com

The development of such probes would involve synthetically modifying the parent compound to incorporate reporter groups without disrupting its binding affinity. Potential modifications include:

Attachment of a fluorophore: Introducing a fluorescent tag, such as a carbazole (B46965) moiety, would allow for visualization of the compound's localization within cells and tissues. mdpi.com

Incorporation of a photo-affinity label: This would enable covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating target identification via proteomics.

Linkage to a biotin (B1667282) tag: This would allow for the affinity-based purification and isolation of the target protein and its associated complexes.

These chemical tools would be invaluable for confirming target engagement in cells and identifying the specific proteins with which the compound interacts. nih.gov

Optimization of Biological Activity Profiles for Specific Therapeutic Areas

Initial screening will likely reveal a range of biological activities for this compound. Subsequent research will need to focus on optimizing its structure to enhance potency and selectivity for a specific therapeutic application. The broad pharmacological profile of indazoles and thioureas suggests potential in several areas. nih.govnih.gov

Oncology: Cancer is a major focus for indazole-based drug discovery, with several approved drugs targeting protein kinases. nih.gov By systematically modifying the scaffold, it may be possible to develop a potent and selective inhibitor against a specific kinase driving a particular cancer, such as VEGFR-2 in angiogenesis-dependent tumors. nih.gov

Inflammatory Diseases: Indazole derivatives have shown anti-inflammatory properties, and computational studies suggest they can bind to enzymes like COX-2. researchgate.net Optimization could lead to a new class of non-steroidal anti-inflammatory drugs.

Infectious Diseases: Both thiourea and indazole derivatives have demonstrated antibacterial and antifungal activities. nih.govresearchgate.net Future work could focus on enhancing this activity against drug-resistant microbial strains.

The table below summarizes the activity of various indazole derivatives, illustrating the potential for optimizing compounds based on this scaffold for specific targets.

Derivative ClassTarget/ActivityPotency (IC₅₀/GI₅₀)
Indazole-pyrimidine Hybrid (Compound 6i)VEGFR-2 Kinase Inhibition24.5 nM
1H-Indazole Derivative (Compound 109)EGFR T790M Kinase Inhibition5.3 nM
1H-Indazole Derivative (Compound 82a)Pim-1 Kinase Inhibition0.4 nM
1H-Indazole Amide (Compound 116)ERK1/2 Enzymatic Activity9.3 ± 3.2 nM
Indazole Derivative (Compound 2f)Anti-proliferative (4T1 cancer cells)0.23 µM
Indazole-Thiadiazole HybridThymidine Phosphorylase Inhibition11.20 ± 0.56 µM

This table presents data for related indazole compounds to showcase the therapeutic potential of the scaffold. nih.govrsc.orgnih.gov

By pursuing these interconnected research avenues, the scientific community can fully explore the therapeutic potential of this compound, potentially translating this promising scaffold into a next-generation therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-allyl-N'-(1H-indazol-4-yl)thiourea, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 1H-indazol-4-amine with allyl isothiocyanate in a polar aprotic solvent (e.g., DMF or DCM) under nitrogen atmosphere.
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Step 3 : Purify via column chromatography (silica gel, gradient elution). Yield typically ranges 60-75% depending on stoichiometric ratios and reaction time (6-12 hours) .
  • Optimization : Adjust pH to 7-8 using triethylamine to minimize side reactions. Elevated temperatures (40-60°C) improve reaction kinetics but may reduce selectivity.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

  • Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer. Employ SHELXT for structure solution and SHELXL for refinement .
  • Key parameters : Collect data at 100 K to minimize thermal motion artifacts. Resolve anisotropic displacement parameters for sulfur and nitrogen atoms to validate thiourea geometry.
  • Validation : Check for hydrogen bonding (N–H···S interactions) and planarity of the thiourea moiety. Compare bond lengths with literature values (e.g., C=S: ~1.68 Å) .

Q. What analytical techniques are suitable for characterizing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%).
  • FT-IR : Confirm thiourea C=S stretch at ~1250 cm⁻¹ and indazole N–H stretch at ~3400 cm⁻¹ .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include oxidized sulfonic acid derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Mechanistic Insights :

  • The indazole moiety may act as a kinase inhibitor scaffold, while the thiourea group facilitates hydrogen bonding with catalytic residues (e.g., ATP-binding pockets).
  • Assays :
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay. Compare with control thiourea derivatives (e.g., N-phenylthiourea) .
  • Data Interpretation : Cross-validate results with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How can conflicting data on thiourea derivative toxicity be resolved in preclinical studies?

  • Analysis Framework :

  • In vitro vs. in vivo discrepancies : Assess metabolic stability using liver microsomes. Thioureas are prone to hepatic oxidation (e.g., CYP450-mediated), which may generate toxic metabolites (e.g., sulfoxide derivatives) .
  • Species-specific effects : Test in multiple animal models (rats, zebrafish). Note that thyroid dysfunction (via peroxidase inhibition) is dose-dependent and reversible in rodents but may persist in primates .
  • Mitigation : Co-administer antioxidants (e.g., NAC) to reduce oxidative stress in high-dose regimens .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodology :

  • LogP calculation : Use ChemAxon or Schrödinger QikProp. Expected LogP ~2.1 (allyl group enhances lipophilicity vs. unsubstituted thiourea).
  • Solubility : Predict via Hansen solubility parameters. Experimental solubility in water: <1 mg/mL; in DMSO: >50 mg/mL .
  • pKa estimation : The indazole NH (pKa ~8.5) and thiourea NH (pKa ~10.2) influence ionization in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.